molecular formula C10H8FNO2 B13206578 7-fluoro-6-methyl-1H-indole-2-carboxylic acid

7-fluoro-6-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13206578
M. Wt: 193.17 g/mol
InChI Key: NAZLJFZXAFGQNM-UHFFFAOYSA-N
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Description

7-fluoro-6-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 7-fluoro-6-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux in methanesulfonic acid (MsOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-fluoro-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

7-fluoro-6-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific substitutions, leading to unique chemical and biological properties. The presence of the fluorine atom and the methyl group in this compound makes it distinct and potentially more effective in certain applications.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-6-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO2/c1-5-2-3-6-4-7(10(13)14)12-9(6)8(5)11/h2-4,12H,1H3,(H,13,14)

InChI Key

NAZLJFZXAFGQNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(N2)C(=O)O)F

Origin of Product

United States

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